molecular formula C24H19N4NaO5S2 B12707967 Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate CAS No. 94022-29-4

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate

Cat. No.: B12707967
CAS No.: 94022-29-4
M. Wt: 530.6 g/mol
InChI Key: XWOXGSBDQHGRCU-UHFFFAOYSA-M
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Description

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate, also known as Direct Yellow 8, is a synthetic azo dye. It is widely used in various industries due to its vibrant yellow color and stability. This compound is part of the benzothiazole class of dyes, which are known for their excellent dyeing properties and resistance to fading.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate typically involves the diazotization of 2-amino-6-methylbenzothiazole followed by coupling with 4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

    Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

    Substitution: Substitution reactions may require catalysts such as palladium or copper.

Major Products

    Oxidation: Oxidized products vary but often include sulfoxides and sulfones.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate is utilized in various analytical techniques:

  • Chromatography: Acts as a dye for visualizing separation processes.
  • Spectroscopy: Employed in UV-visible spectroscopy for studying light absorption properties of compounds.

Biology

In biological research, this compound serves as a vital tool:

  • Staining Procedures: Used to visualize cellular components in microscopy, aiding in histological studies.
  • Cellular Interaction Studies: Investigated for its ability to interact with proteins and nucleic acids, potentially influencing their functions.

Medicine

Recent studies have explored the therapeutic potential of this compound:

  • Anticancer Research: Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this dye have shown activity against lung, colon, and breast cancer cells at low micromolar concentrations .

Industry

This compound is widely used in several industrial applications:

  • Textile Dyeing: Its vibrant color makes it suitable for dyeing fabrics.
  • Paper Coloring: Employed as a colorant in paper products.
  • Plastics and Inks: Utilized as a colorant in various plastic materials and inks due to its stability and resistance to fading.

Case Studies

  • Anticancer Activity Assessment:
    • A study evaluated the cytotoxic effects of sodium 6-methyl-2-(4-(azo)-phenyl)benzothiazolesulphonate on human tumor cell lines. The results indicated significant activity against multiple cancer types at concentrations ranging from 1.9–3.0 μM .
  • Biological Staining Techniques:
    • Research demonstrated the effectiveness of this compound in staining procedures for cellular visualization, enhancing contrast in histological samples.

Mechanism of Action

The mechanism of action of Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate involves its ability to form stable complexes with various substrates. The azo bond allows for electron delocalization, which contributes to its vibrant color. In biological systems, it can interact with proteins and nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Direct Yellow 12: Another azo dye with similar applications but different structural properties.

    Acid Yellow 36: Used in similar industries but has different solubility and stability characteristics.

    Reactive Yellow 86: Known for its reactivity with cellulose fibers, making it suitable for textile applications.

Uniqueness

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its ability to form stable complexes with various substrates makes it versatile for multiple applications.

Biological Activity

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate, commonly referred to as Direct Yellow 22, is a complex organic compound with significant biological activity. Its unique structure, which includes an azo dye component and a benzothiazole moiety, contributes to its diverse applications in biological research and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C31H24N5NaO5S3C_{31}H_{24}N_{5}NaO_{5}S_{3}, and it has a molar mass of approximately 665.73 g/mol. The presence of the sulfonic acid group enhances its solubility in water, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC31H24N5NaO5S3
Molar Mass665.73 g/mol
SolubilityWater-soluble
CAS Number10190-69-9

The biological activity of this compound is primarily attributed to its interaction with various biological systems. It acts as a fluorescent probe and labeling reagent, facilitating cell imaging and microscopy studies. This compound can also influence cellular processes through its reactive azo group, which may engage in redox reactions.

Case Studies and Research Findings

  • Fluorescent Labeling : Research indicates that this compound is effective in fluorescent labeling for biological fluorescence microscopy. This application is crucial for visualizing cellular structures and dynamics in live cell imaging studies .
  • Antimicrobial Activity : Several studies have explored the antimicrobial properties of azo compounds similar to this compound. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial effects against various pathogens .
  • Cytotoxicity Studies : Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits low toxicity in mammalian cell lines, indicating potential for therapeutic applications without significant adverse effects .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure CharacteristicsUnique Features
4-Aminoazobenzene Simple azo compoundBasic structure without benzothiazole
Benzothiazole Blue Contains benzothiazolePrimarily used as a dye
Direct Yellow 12 Azo dye with sulfonate groupsSimilar dyeing applications

The structural uniqueness of this compound lies in its combination of functional groups that enhance both solubility and potential biological activity compared to these similar compounds.

Properties

CAS No.

94022-29-4

Molecular Formula

C24H19N4NaO5S2

Molecular Weight

530.6 g/mol

IUPAC Name

sodium;2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-4-sulfonate

InChI

InChI=1S/C24H20N4O5S2.Na/c1-14-12-19-22(20(13-14)35(31,32)33)26-24(34-19)16-8-10-18(11-9-16)27-28-21(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,21H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1

InChI Key

XWOXGSBDQHGRCU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4.[Na+]

Origin of Product

United States

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